Antibacterial agent 69

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Antibacterial Agent 69 is a synthetic compound known for its potent antibacterial properties. It has been extensively studied for its effectiveness against a wide range of bacterial pathogens, making it a valuable asset in the fight against bacterial infections. This compound is particularly noted for its ability to inhibit bacterial growth and proliferation, thereby reducing the risk of infection and promoting healing.

準備方法

合成経路と反応条件: 抗菌剤 69の合成は、通常、複数段階のプロセスを伴います。最初のステップには、通常、一連の縮合反応によってコア構造を形成することが含まれます。その後、化合物の抗菌特性を高める官能基を導入します。これらの反応で使用される一般的な試薬には、有機溶媒、触媒、および所望の化学変換を促進するための様々な酸と塩基が含まれます。

工業生産方法: 工業環境では、抗菌剤 69の生産は、大型反応器と連続フローシステムを使用してスケールアップされます。プロセスは、最終製品の高収率と純度を確保するために最適化されています。品質管理対策は、化合物の整合性と有効性を監視するために、生産の様々な段階で実施されます。

化学反応の分析

反応の種類: 抗菌剤 69は、以下を含むいくつかのタイプの化学反応を起こします。

酸化: この反応は、酸素の添加または水素の除去を伴い、酸化誘導体の形成につながります。

還元: この化合物は、より安定した製品を形成するために還元されて、抗菌活性を高めることができます。

置換: コア構造に様々な官能基を置換して、その特性を変更し、その有効性を高めることができます。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換試薬: ハロゲン、アルキル基、およびその他の有機置換基。

生成される主な製品: これらの反応から生成される主な製品には、抗菌特性が向上した誘導体、安定性が高まった誘導体、およびバイオアベイラビリティが向上した誘導体があります。

4. 科学研究の用途

抗菌剤 69は、以下を含む科学研究において幅広い用途があります。

化学: 抗菌メカニズムを研究し、新しい抗菌剤を開発するためのモデル化合物として使用されます。

生物学: 細菌の耐性と感受性を理解するために、微生物学的研究で使用されます。

医学: 特に薬剤耐性菌株によって引き起こされる細菌感染症の治療における潜在的な使用について調査されています。

産業: 細菌の汚染や感染を防ぐために、抗菌コーティング、繊維、および医療機器の開発に使用されます。

科学的研究の応用

Antibacterial Agent 69 has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study antibacterial mechanisms and develop new antibacterial agents.

Biology: Employed in microbiological studies to understand bacterial resistance and susceptibility.

Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.

Industry: Utilized in the development of antibacterial coatings, textiles, and medical devices to prevent bacterial contamination and infection.

作用機序

抗菌剤 69の作用機序は、細菌細胞壁合成の阻害を伴います。それは、細菌細胞壁の形成に関与する特定の酵素を標的にし、細胞の溶解と死につながります。さらに、タンパク質合成と核酸複製を妨げ、細菌の増殖をさらに抑制することができます。化合物が複数の経路を混乱させる能力は、幅広い細菌に対して非常に効果的です。

類似の化合物:

ペニシリン: 細菌細胞壁合成も標的にする、よく知られた抗生物質です。

シプロフロキサシン: 細菌のDNAジャイレースを阻害し、DNA複製を防ぐ抗生物質です。

テトラサイクリン: 細菌のリボソームに結合することにより、タンパク質合成を阻害します。

抗菌剤 69の独自性: 抗菌剤 69は、複数の経路を同時に標的にする能力が独特であるため、細菌が耐性を発達させる可能性が低くなります。その合成の性質により、特性を高めるための改変が可能になり、新しい抗菌剤を開発するための汎用性の高いプラットフォームを提供します。

類似化合物との比較

Penicillin: A well-known antibiotic that also targets bacterial cell wall synthesis.

Ciprofloxacin: An antibiotic that inhibits bacterial DNA gyrase, preventing DNA replication.

Tetracycline: Inhibits protein synthesis by binding to the bacterial ribosome.

Uniqueness of Antibacterial Agent 69: this compound is unique in its ability to target multiple pathways simultaneously, making it less likely for bacteria to develop resistance. Its synthetic nature allows for modifications to enhance its properties, providing a versatile platform for developing new antibacterial agents.

特性

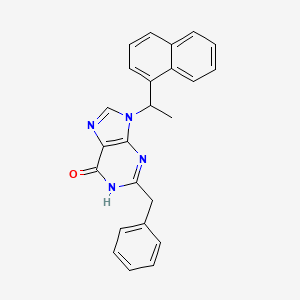

分子式 |

C24H19N3O4S |

|---|---|

分子量 |

445.5 g/mol |

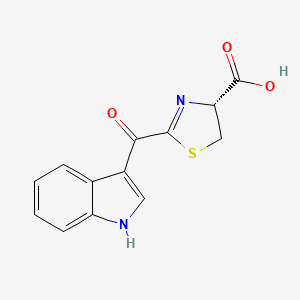

IUPAC名 |

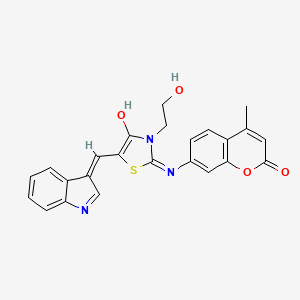

7-[[4-hydroxy-3-(2-hydroxyethyl)-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-ylidene]amino]-4-methylchromen-2-one |

InChI |

InChI=1S/C24H19N3O4S/c1-14-10-22(29)31-20-12-16(6-7-17(14)20)26-24-27(8-9-28)23(30)21(32-24)11-15-13-25-19-5-3-2-4-18(15)19/h2-7,10-13,28,30H,8-9H2,1H3/b15-11+,26-24? |

InChIキー |

DCIGNBDAUXZKLQ-ACPONEKHSA-N |

異性体SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)N=C3N(C(=C(S3)/C=C/4\C=NC5=CC=CC=C54)O)CCO |

正規SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)N=C3N(C(=C(S3)C=C4C=NC5=CC=CC=C54)O)CCO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-(8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)acetic acid](/img/structure/B12426694.png)

![[2,4,13-triacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12426745.png)